4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
Overview
Description
4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C10H9FN2S and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazoles and fluorophenyl compounds are found in many biologically active compounds, such as antimicrobials, antifungals, antiretrovirals, and antineoplastics . The specific targets can vary widely depending on the exact structure of the compound and its functional groups.
Mode of Action
The mode of action of thiazoles and fluorophenyl compounds can also vary widely. For example, some thiazoles inhibit specific enzymes, while others may interact with cell membranes or DNA .
Biochemical Pathways
Thiazoles are involved in a variety of biochemical pathways. For example, thiamine, a thiazole-containing compound, is involved in carbohydrate metabolism .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of thiazoles and fluorophenyl compounds can vary widely depending on their exact structure. Some may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of thiazoles and fluorophenyl compounds can include inhibition of enzyme activity, disruption of cell membranes, and interference with DNA replication .
Action Environment
The action, efficacy, and stability of thiazoles and fluorophenyl compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S/c11-8-3-1-7(2-4-8)5-9-6-14-10(12)13-9/h1-4,6H,5H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETYJLJOLMTSNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CSC(=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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